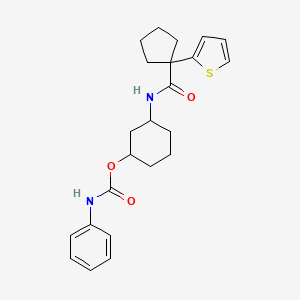

3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate

Description

Properties

IUPAC Name |

[3-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3S/c26-21(23(13-4-5-14-23)20-12-7-15-29-20)24-18-10-6-11-19(16-18)28-22(27)25-17-8-2-1-3-9-17/h1-3,7-9,12,15,18-19H,4-6,10-11,13-14,16H2,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URESBQXCFWSOGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3CCCC(C3)OC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate typically involves multiple steps, including the formation of the thiophene ring, the cyclopentane ring, and the final coupling with the phenylcarbamate group. Common synthetic routes include:

Formation of Thiophene Ring: Thiophene derivatives can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.

Formation of Cyclopentane Ring: Cyclopentane derivatives can be synthesized through cyclization reactions involving appropriate precursors.

Coupling Reactions: The final step involves coupling the thiophene and cyclopentane derivatives with cyclohexyl phenylcarbamate using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may include the use of halogenating agents or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry: Thiophene derivatives are known for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally and Mechanistically Related Compounds

The compound belongs to a broader class of alkylating/carbamoylating agents, sharing functional similarities with nitrosourea-based chemotherapeutics like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) . Below is a detailed comparison based on mechanisms, binding targets, and biological effects:

Table 1: Comparative Analysis of Key Features

Key Research Findings

Protein vs. Nucleic Acid Targeting: CCNU binds extensively to lysine residues in proteins via cyclohexylcarbamoylation, with minimal nucleic acid interaction . In contrast, BCNU’s breakdown product, 2-chloroethyl isocyanate, inhibits DNA repair enzymes, enhancing its alkylation-driven cytotoxicity .

Metabolic Stability: The thiophene moiety’s aromaticity could improve metabolic stability compared to CCNU’s cyclohexyl group, which generates reactive isocyanates .

Structural Advantages :

- The cyclopentane-thiophene core may enhance lipophilicity, improving blood-brain barrier penetration relative to CCNU or BCNU. This property is critical for targeting central nervous system malignancies.

Biological Activity

3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate, with the CAS number 1351630-58-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H28N2O3S

- Molecular Weight : 412.5 g/mol

The compound's biological activity is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Receptor Modulation : The thiophene and cyclopentanecarboxamide moieties can engage in π-π interactions and hydrogen bonding with target proteins, influencing their activity.

Biological Activity Overview

Research indicates several areas where this compound exhibits biological activity:

1. Anticancer Activity

Studies have shown that compounds similar to 3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate can selectively inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal adenocarcinoma (HT-29) cells, with IC50 values indicating effective inhibition of cell growth .

2. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are common in carbamate derivatives. Research into related compounds has indicated that they can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .

3. Neuroprotective Properties

Emerging studies suggest that compounds with similar structural features may protect neuronal cells from apoptosis induced by neurotoxic agents. This neuroprotective effect could be linked to the modulation of apoptotic pathways and the reduction of oxidative stress .

Case Studies

Several case studies highlight the biological effects of structurally related compounds:

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the thiophene and cyclopentanecarboxamide portions significantly affect biological activity:

- Substituent Variations : Changes in the substituents on the aromatic rings can enhance or diminish potency.

- Linker Length : The length and flexibility of the linker between functional groups influence binding affinity and selectivity for targets.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(1-(thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamide to achieve higher yields and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For carbamate formation, phenyl isocyanate reacts with hydroxyl-containing intermediates under catalytic HCl in chloroform, as demonstrated in analogous carbamate syntheses . Key factors include:

- Solvent selection : Chloroform or DMF enhances reactivity for carbamate coupling .

- Catalyst use : Acidic catalysts (e.g., HCl) improve isocyanate activation .

- Purification : Column chromatography (silica gel, light petroleum ether) followed by crystallization (chloroform:alcohol) ensures high purity .

- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, as employed in related carbamate syntheses .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- NMR spectroscopy : ¹H/¹³C NMR resolves cyclopentane, cyclohexane, and thiophene ring conformations, with cross-peak analysis (COSY, HSQC) confirming connectivity .

- Infrared (IR) spectroscopy : Identifies carbamate carbonyl (C=O, ~1700 cm⁻¹) and amide N-H stretches (~3300 cm⁻¹) .

- X-ray crystallography (if crystals form) resolves stereochemistry and disorder in cyclohexyl groups, as seen in similar carbamate structures .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Prioritize assays aligned with carbamate bioactivity:

- Enzyme inhibition : Test against acetylcholinesterase (AChE) or serine hydrolases using fluorogenic substrates .

- Antimicrobial screening : Disk diffusion assays (e.g., E. coli, S. aureus) at varying concentrations (10–100 µM) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess therapeutic index .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms and regioselectivity of this carbamate’s synthesis?

- Methodological Answer :

- DFT calculations : Model transition states for isocyanate-alcohol coupling to predict regioselectivity (e.g., attack at carbonyl vs. nitrogen) .

- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., chloroform polarity stabilizes intermediates) .

- Docking studies : Predict binding affinities to biological targets (e.g., AChE active site) using AutoDock Vina .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values)?

- Methodological Answer :

- Standardized protocols : Ensure consistent assay conditions (pH, temperature, solvent/DMSO concentration) .

- Metabolic stability testing : Use liver microsomes to identify degradation products that may skew activity .

- Orthogonal validation : Confirm results with alternative assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can researchers address challenges in stereochemical control during cyclopentane-thiophene coupling?

- Methodological Answer :

- Chiral catalysts : Employ asymmetric catalysis (e.g., BINOL-derived phosphoric acids) to direct cyclopentane-thiophene bond formation .

- Dynamic resolution : Use kinetic vs. thermodynamic control (e.g., low-temperature reactions to trap intermediates) .

- Crystallography-guided synthesis : Adjust substituents based on X-ray data to minimize steric clashes .

Key Research Gaps

- Stereochemical instability : Disorder in cyclohexyl groups (observed in X-ray studies) necessitates dynamic NMR to probe conformational flexibility .

- Metabolic pathways : Untested Phase I/II metabolism (e.g., cytochrome P450 interactions) requires LC-MS/MS profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.